

In-Depth Technical Guide: (E)-1-cyclohexylbut-2-en-1-ol

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Compound of Interest

Compound Name: *1-Cyclohexyl-2-buten-1-ol*

Cat. No.: *B1144606*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, spectroscopic data, and synthetic methodologies for (E)-1-cyclohexylbut-2-en-1-ol. The information is intended to support research, discovery, and development activities where this molecule is of interest.

Core Structural and Physicochemical Data

(E)-1-cyclohexylbut-2-en-1-ol is a secondary allylic alcohol. Its structure consists of a cyclohexyl ring attached to a but-2-en-1-ol moiety with a trans (E) configuration at the carbon-carbon double bond.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	(E)-1-cyclohexylbut-2-en-1-ol	PubChem[1]
CAS Number	79605-62-2	NIST WebBook[2]
Chemical Formula	C ₁₀ H ₁₈ O	PubChem[1]
Molecular Weight	154.25 g/mol	PubChem[1]
Canonical SMILES	C/C=C/C(C1CCCCC1)O	PubChem[1]
InChI	InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+	PubChem[1]
InChIKey	WZIIBXRRIUAFOT-QHHAFSJGSA-N	PubChem[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of (E)-1-cyclohexylbut-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned NMR dataset for (E)-1-cyclohexylbut-2-en-1-ol is not readily available in the public domain, related structural analogs and general principles of NMR spectroscopy allow for the prediction of its spectral features.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H1 (CH-OH)	~3.8 - 4.2	m	-
H2 (=CH)	~5.4 - 5.7	m	-
H3 (=CH)	~5.6 - 5.9	m	$J(H_2, H_3) \approx 15$ (trans)
H4 (CH ₃)	~1.7	d	$J(H_3, H_4) \approx 6$
Cyclohexyl-H	~0.9 - 2.0	m	-
OH	Variable	br s	-

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C1 (CH-OH)	~75 - 80
C2 (=CH)	~125 - 135
C3 (=CH)	~128 - 138
C4 (CH ₃)	~17 - 20
C1' (Cyclohexyl)	~40 - 45
Cyclohexyl carbons	~25 - 30

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of **1-cyclohexyl-2-butene-1-ol** (c,t).[\[2\]](#) Key expected absorptions are:

- ~3300-3500 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group.
- ~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and alkenyl groups.
- ~1665-1675 cm⁻¹ (weak): C=C stretching vibration for the trans double bond.

- $\sim 960\text{-}970\text{ cm}^{-1}$ (strong): C-H out-of-plane bending (trans-alkene).
- $\sim 1050\text{-}1150\text{ cm}^{-1}$: C-O stretching vibration.

Mass Spectrometry (MS)

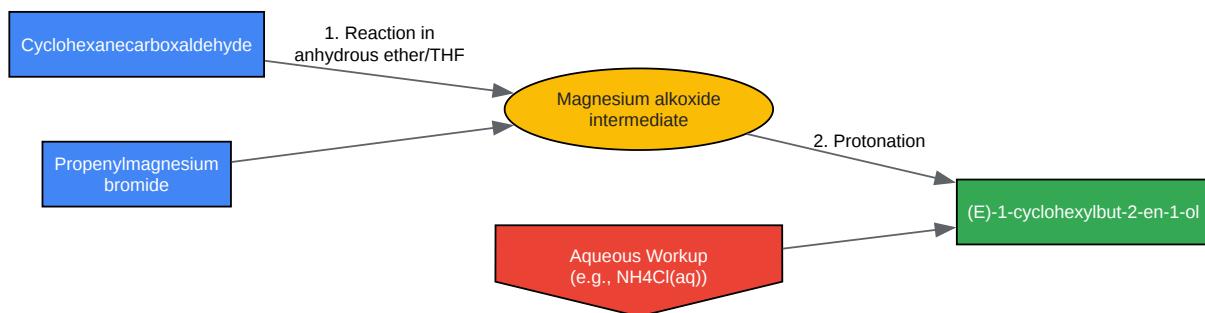
The NIST WebBook also contains the electron ionization (EI) mass spectrum for this compound.^[2] The fragmentation pattern would be expected to show a molecular ion peak (M^+) at m/z 154, with subsequent fragmentation patterns characteristic of allylic alcohols, including loss of water ($M\text{-}18$), and cleavage of the cyclohexyl ring.

Experimental Protocols: Synthesis of (E)-1-cyclohexylbut-2-en-1-ol

Two primary retrosynthetic pathways are plausible for the laboratory-scale synthesis of (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 1: Grignard Reaction

This approach involves the nucleophilic addition of a propenyl organometallic reagent to cyclohexanecarboxaldehyde.



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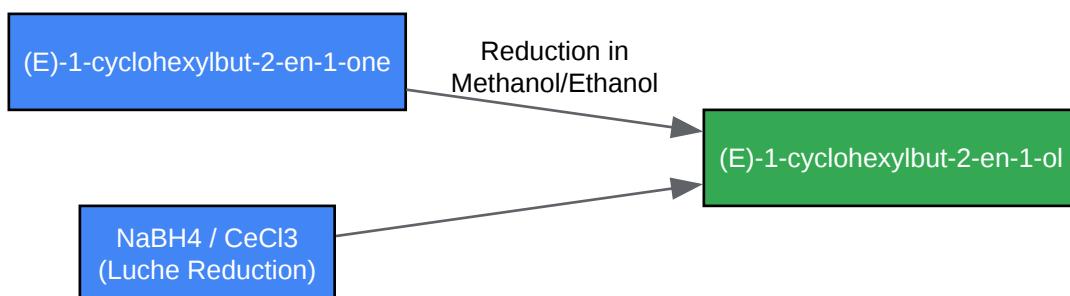
Caption: Synthetic pathway via Grignard reaction.

Detailed Methodology:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of (E)-1-bromopropene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.
- Reaction with Aldehyde: The freshly prepared propenylmagnesium bromide solution is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous ether or THF is then added dropwise with stirring. The reaction is typically stirred at room temperature for several hours to ensure completion.
- Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 2: Reduction of an α,β -Unsaturated Ketone

This method involves the selective 1,2-reduction of the corresponding α,β -unsaturated ketone, (E)-1-cyclohexylbut-2-en-1-one.



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Caption: Synthetic pathway via selective ketone reduction.

Detailed Methodology:

- Preparation of the α,β -Unsaturated Ketone: (E)-1-cyclohexylbut-2-en-1-one can be prepared via methods such as an aldol condensation between cyclohexanecarboxaldehyde and acetone followed by dehydration, or by the acylation of cyclohexene with crotonyl chloride under Friedel-Crafts conditions, though the latter may yield a mixture of isomers.
- Selective Reduction (Luche Reduction): To a solution of (E)-1-cyclohexylbut-2-en-1-one and cerium(III) chloride heptahydrate in methanol at 0 °C, sodium borohydride is added in portions. The use of CeCl_3 promotes the selective 1,2-reduction of the carbonyl group over the conjugated double bond.
- Workup: After the reaction is complete (monitored by TLC), the mixture is quenched with water and the solvent is partially removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel.

Conclusion

This guide provides essential structural and synthetic information for (E)-1-cyclohexylbut-2-en-1-ol. The tabulated data and detailed experimental protocols offer a solid foundation for researchers and professionals working with this compound. The provided synthetic routes are standard and reliable methods for obtaining this allylic alcohol in a laboratory setting. Further investigation into its biological activities and applications is warranted.

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References

- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) | C₁₀H₁₈O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexyl-2-buten-1-ol (c,t) [webbook.nist.gov]

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